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Compound of Interest

Compound Name: Sucunamostat

Cat. No.: B10823807

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of available clinical trial data for Sucunamostat
(SCO-792), an oral enteropeptidase inhibitor. The performance of Sucunamostat is compared
with other relevant therapeutic alternatives, supported by experimental data from clinical trials.
This document is intended to serve as a resource for researchers, scientists, and professionals
in the field of drug development.

Executive Summary

Sucunamostat is a first-in-class, orally administered, reversible inhibitor of enteropeptidase, a
key enzyme in protein digestion. By inhibiting this enzyme, Sucunamostat reduces the
absorption of amino acids from the gut. This mechanism of action holds therapeutic potential
for a range of metabolic and rare diseases. Clinical development has focused on type 2
diabetes with kidney disease, obesity, and rare metabolic disorders such as phenylketonuria
(PKU) and maple syrup urine disease (MSUD).

This guide presents a detailed analysis of a Phase 2a clinical trial of Sucunamostat in patients
with type 2 diabetes and albuminuria. For other indications such as obesity, where clinical data
for Sucunamostat is not yet publicly available, a comparison is made with preclinical data for
Sucunamostat and extensive clinical data from established therapies like GLP-1 receptor
agonists. For rare diseases, the therapeutic rationale of Sucunamostat is discussed in the
context of current and emerging treatments.
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Data Presentation: Sucunamostat in Diabetic Kidney
Disease

An exploratory Phase 2a clinical trial evaluated the efficacy and safety of Sucunamostat in
patients with type 2 diabetes and albuminuria.[1][2][3]

Table 1: Baseline Characteristics of Patients in the Phase 2a Trial of Sucunamostat

SCO0-792 500 mg SCO0-792 500 mg

Characteristic Placebo (n=15)
QD (n=29) TID (n=28)

Age (years) 65.5+7.2 64.1+8.1 63.1+8.7
Male (%) 80.0 82.8 82.1
HbAlc (%) 7.8+0.8 7.7%+0.8 7.8+0.8
eGFR

] 58.1+215 59.3+224 56.9+19.8
(mL/min/1.73m?2)
UACR (mg/g) 785.4 (398.8, 1512.1) 832.9 (415.5, 1552.0) 788.6 (433.2, 1450.5)

Data are presented as mean * standard deviation or median (interquartile range). QD: once
daily; TID: three times daily.

Table 2: Efficacy Outcomes of the Phase 2a Trial of Sucunamostat at 12 Weeks
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SCO0-792 500 mg

SCO0-792 500 mg

Outcome Placebo (n=15)
QD (n=29) TID (n=28)

UACR Change from

_ -14% -27% -28%
Baseline (%)
P-value vs. Baseline 0.4407 0.0271 0.0211
HbAlc Change from

_ -0.11+£0.35 -0.15+0.51 -0.38 £ 0.58*
Baseline (%)
eGFR Change from
Baseline -1.5+5.8 -23+7.1 -3.1+6.9

(mL/min/1.73m?2)

Statistically significant decrease from baseline in the TID group. UACR changes were not

statistically significant when compared to placebo.[1][2][3]

Comparison with Alternatives
Diabetic Kidney Disease: SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT?2) inhibitors are an established class of drugs for the

treatment of chronic kidney disease (CKD), including in patients with type 2 diabetes.

Table 3: Comparison of Renal Outcomes with SGLT2 Inhibitors
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. Patient Primary Renal Relative Risk
Trial Drug . .
Population Outcome Reduction
Sustained =50%
) ) eGFR decline,
o CKD with/without ,
DAPA-CKD Dapagliflozin 9D end-stage kidney  39%
disease, renal or
CV death
Progression of
o CKD with/without  kidney disease
EMPA-KIDNEY Empagliflozin ) 28%
T2D or cardiovascular
death
End-stage kidney
disease,
o doubling of
CREDENCE Canagliflozin T2D and CKD 30%

serum creatinine,
or renal or CV
death

Data compiled from published studies.[4][5][6]

Obesity: GLP-1 Receptor Agonists

While clinical data for Sucunamostat in obesity is not yet available, preclinical studies in diet-

induced obese (DIO) mice showed that Sucunamostat treatment led to a reduction in food

intake and body weight.[7] In comparison, GLP-1 receptor agonists have demonstrated

significant weight loss in large-scale clinical trials.

Table 4: Weight Loss Efficacy of GLP-1 Receptor Agonists in Patients with Obesity
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) . Mean Weight Loss
Drug Trial Duration

(%)
Semaglutide 2.4 mg STEP 1 68 weeks -14.9%
Tirzepatide 15 mg SURMOUNT-1 72 weeks -20.9%

] ] SCALE Obesity and
Liraglutide 3.0 mg ) 56 weeks -8.0%
Prediabetes

Data compiled from published studies.[8][9][10]

Experimental Protocols
Sucunamostat Phase 2a Trial in Diabetic Kidney Disease

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter
study.[1][2][3]

o Participants: 72 patients with type 2 diabetes mellitus, a urine albumin-to-creatinine ratio
(UACR) of 200-5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30
mL/min/1.73 m2.[1][2][3]

¢ Intervention: Patients were randomized (1:2:2) to receive placebo, Sucunamostat 500 mg
once daily (QD), or Sucunamostat 500 mg three times daily (TID) for 12 weeks.[1][2][3]

e Primary Endpoints: Change in UACR from baseline, safety, and tolerability.[1][2][3]

e Secondary and Exploratory Endpoints: Change in eGFR and the proportion of patients with
at least a 30% reduction in UACR.[1]

Mandatory Visualization
Signaling Pathways

The mechanism of action of Sucunamostat, through the inhibition of enteropeptidase, leads to
reduced amino acid absorption. This dietary amino acid restriction is known to impact key
cellular signaling pathways that regulate metabolism and cell growth, such as the mTOR and
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GCN2 pathways. Preclinical studies also suggest an effect on the secretion of FGF21, a
metabolic hormone.
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Caption: Sucunamostat's inhibition of enteropeptidase and subsequent impact on cellular
signaling pathways.

Experimental Workflow

The following diagram illustrates the workflow of the Phase 2a clinical trial of Sucunamostat in
patients with diabetic kidney disease.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10823807?utm_src=pdf-body-img
https://www.benchchem.com/product/b10823807?utm_src=pdf-body
https://www.benchchem.com/product/b10823807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing
( Patient Screening )

:

T2D
UACR 200-5000 mg/g
eGFR >30

Randomization

( SCO-792 QD ) ( SCO-792 TID )

12-Week Treatment

Endpoint Analysis

UACR Change

Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial for Sucunamostat in diabetic kidney disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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